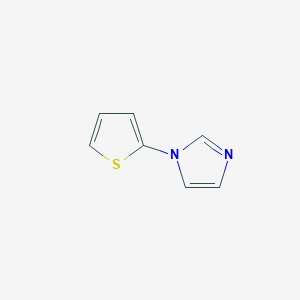![molecular formula C11H7BrN4 B8644301 3-(3-bromophenyl)triazolo[4,5-b]pyridine](/img/structure/B8644301.png)
3-(3-bromophenyl)triazolo[4,5-b]pyridine
Übersicht
Beschreibung
3-(3-bromophenyl)triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. These compounds are known for their diverse applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromophenyl group attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)triazolo[4,5-b]pyridine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with a dicarbonyl compound . One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by the treatment of the resulting intermediate with a brominated aromatic compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-bromophenyl)triazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine), mercuric acetate, and nitrites . Reaction conditions often involve the use of solvents such as DMF, acetic acid, and ethanol, as well as catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolopyridines, nitrotriazolopyridines, and various cyclized heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)triazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Materials Science: The compound is used in the design of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(3-bromophenyl)triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
[1,2,3]Triazolo[4,5-c]pyridine: Similar structure but different fusion pattern of the triazole and pyridine rings.
[1,2,3]Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
[1,2,3]Triazolo[4,5-d]pyridazine: Contains a pyridazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific fusion pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H7BrN4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(3-bromophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H |
InChI-Schlüssel |
DTGSBUQMSAYKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)N=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
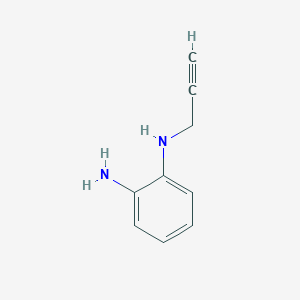
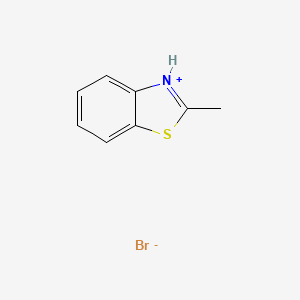
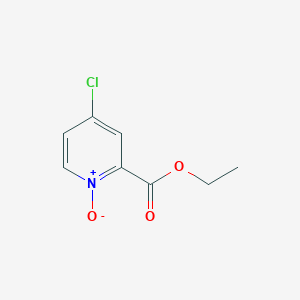
![3-Methoxy-2-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B8644234.png)
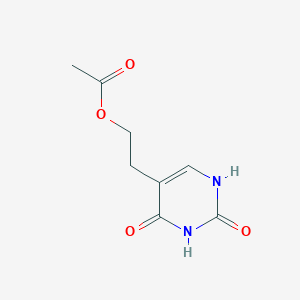

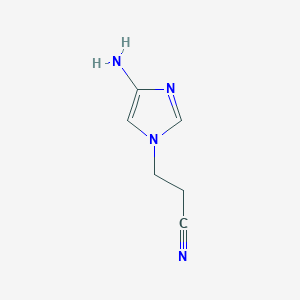
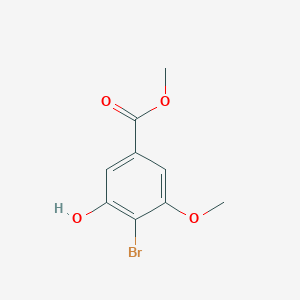
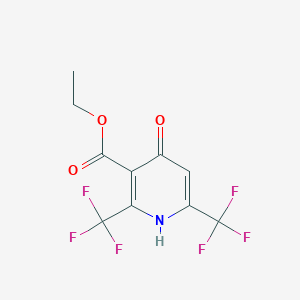
![6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8644291.png)
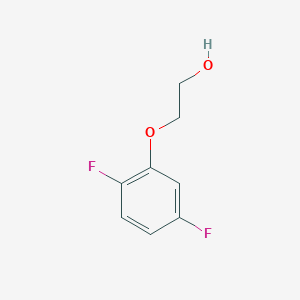
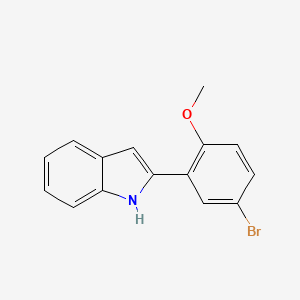
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)
